Chemical and physical properties of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
Chemical and physical properties of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
This guide provides a comprehensive overview of the chemical and physical properties of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione, a tricyclic dione of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the synthesis, characterization, and potential applications of this compound.
Introduction and Molecular Architecture
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione, a derivative of the well-known Diels-Alder adduct of cyclopentadiene and p-benzoquinone, possesses a rigid, cage-like framework. This intricate three-dimensional structure is a direct consequence of the [4+2] cycloaddition reaction, which establishes the stereochemistry and conformational rigidity of the molecule. The presence of a methyl group on the cyclohexene-dione ring introduces asymmetry, influencing its reactivity and physical properties compared to its unsubstituted parent compound.
The core structure of this molecule is the tricyclo[6.2.1.0,2,7]undecane skeleton, which is characterized by a norbornane unit fused to a six-membered ring. The two ketone functionalities and two double bonds within this framework offer multiple sites for chemical modification, making it a versatile building block in the synthesis of complex polycyclic systems.
Caption: Chemical structure of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione.
Physicochemical Properties
The physicochemical properties of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione are summarized in the table below. The experimental data for the title compound are not extensively reported in the literature; therefore, some properties are computed, and others are inferred from the properties of the closely related parent compound, tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| IUPAC Name | 4-methyltricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione | [1] |
| CAS Number | 70050-88-3 | [1] |
| Melting Point | Not explicitly reported; Parent compound melts at 63-65 °C and 76-77 °C (isomers) | [2], [3] |
| Boiling Point | Not determined (likely decomposes at high temperatures) | N/A |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. | Inferred from related compounds. |
| Appearance | Expected to be a crystalline solid. The parent compound is reported as yellow crystals. | [2] |
Synthesis and Characterization
The primary synthetic route to 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione is the Diels-Alder reaction between p-toluquinone (the dienophile) and freshly cracked cyclopentadiene (the diene).[3] This [4+2] cycloaddition reaction is a concerted, pericyclic reaction that proceeds with high stereoselectivity, typically favoring the formation of the endo adduct under kinetic control.
Caption: Synthetic pathway to the target molecule.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of the title compound, adapted from procedures for the synthesis of the parent adduct.[2]
Materials:
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p-Toluquinone
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Dicyclopentadiene
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Methanol (anhydrous)
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Hexane
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Fractional distillation apparatus
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Reaction flask with a magnetic stirrer and nitrogen inlet
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Cooling bath (dry ice/acetone)
Procedure:
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Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene (boiling point ~41 °C) will distill over. Collect the freshly cracked cyclopentadiene and keep it cold (in an ice bath) to prevent dimerization.
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Diels-Alder Reaction: In a reaction flask under a nitrogen atmosphere, dissolve p-toluquinone in anhydrous methanol. Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a stoichiometric equivalent of the freshly cracked cyclopentadiene to the cooled toluquinone solution with stirring.
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Allow the reaction mixture to slowly warm to 0 °C over approximately one hour.
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Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane, to yield the crystalline product.[2][3]
Spectroscopic Characterization
The structure of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione can be unequivocally confirmed by a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the vinylic protons of the norbornene and cyclohexene-dione moieties, the bridgehead protons, and the methylene bridge protons. The coupling patterns and chemical shifts will be indicative of the endo or exo stereochemistry of the adduct. For the parent endo adduct, the vinylic protons of the norbornene moiety typically appear around δ 6.0-6.6 ppm, while the bridgehead protons are found in the δ 3.2-3.6 ppm region.[2] The methyl group on the dione ring will likely appear as a singlet in the upfield region.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (typically δ > 190 ppm), the olefinic carbons, and the aliphatic carbons of the tricyclic framework.[2] The number of signals will reflect the symmetry of the molecule.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.22 g/mol ). Fragmentation patterns may involve retro-Diels-Alder reactions or loss of CO.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups, typically in the range of 1650-1680 cm⁻¹.[3] The C=C stretching vibrations of the double bonds will also be present at around 1600-1630 cm⁻¹.
Chemical Reactivity and Potential Applications
The reactivity of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione is dictated by the presence of its functional groups: two carbonyl groups and two carbon-carbon double bonds within a strained polycyclic system.
Caption: Reactivity of the title compound.
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Reactions of the Carbonyl Groups: The ketone functionalities can undergo a variety of reactions, including reduction to the corresponding alcohols, nucleophilic additions, and condensations. The stereochemical outcome of these reactions is often influenced by the rigid tricyclic framework.
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Reactions of the Double Bonds: The double bonds can be subjected to reactions such as hydrogenation, epoxidation, and dihydroxylation. The norbornene double bond is particularly strained and therefore more reactive towards certain electrophiles.
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Skeletal Rearrangements: The strained polycyclic system can undergo skeletal rearrangements under thermal or photochemical conditions, leading to the formation of novel cage compounds.
Potential Applications:
While specific applications for 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione are not extensively documented, its structural features suggest its potential as:
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A versatile intermediate in organic synthesis: Its rigid framework and multiple functional groups make it an attractive starting material for the synthesis of complex natural products and other polycyclic molecules.
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A building block for novel materials: The cage-like structure could be incorporated into polymers or other materials to impart specific physical or chemical properties.
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A scaffold in medicinal chemistry: The tricyclic core could serve as a rigid scaffold for the design of new therapeutic agents, where the appended functional groups can be modified to interact with biological targets.
Safety and Handling
Based on the GHS classification for the parent compound, 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione should be handled with care. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with soap and water.
Conclusion
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione is a fascinating molecule with a rich chemical landscape. Its synthesis via the Diels-Alder reaction provides a gateway to a rigid and functionalized tricyclic system. While a comprehensive experimental characterization is still emerging in the scientific literature, its predicted properties and the known reactivity of its analogs highlight its potential as a valuable tool for synthetic chemists and drug discovery scientists. Further exploration of its reactivity and applications is warranted to fully unlock the potential of this intriguing compound.
References
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Yates, P., & Switlak, K. (1990). The 1:1 and 2:1 adducts of cyclopentadiene with p-benzoquinone. Canadian Journal of Chemistry, 68(10), 1894-1903. [Link]
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PubChem. (n.d.). 4-Methyltricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione. National Center for Biotechnology Information. Retrieved from [Link]
